(1S)-1-(4-Methoxycyclohexyl)ethanamine
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Overview
Description
(1S)-1-(4-Methoxycyclohexyl)ethanamine is a chiral amine compound characterized by a cyclohexyl ring substituted with a methoxy group and an ethanamine side chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Methoxycyclohexyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the cyclohexane ring.
Chiral Resolution: Separation of the (1S) enantiomer from the racemic mixture.
Amination: Introduction of the ethanamine side chain through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Methoxycyclohexyl)ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions at the amine or methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Methoxycyclohexyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: Modulation of signaling pathways, such as neurotransmitter release or inhibition of metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Methoxycyclohexyl)ethanamine: The enantiomer of the compound with potentially different biological activities.
Cyclohexylamine Derivatives: Compounds with similar cyclohexylamine structures but different substituents.
Methoxy-substituted Amines: Compounds with methoxy groups and amine functionalities.
Uniqueness
(1S)-1-(4-Methoxycyclohexyl)ethanamine is unique due to its specific stereochemistry and substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(1S)-1-(4-methoxycyclohexyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSUPNVIYETTB-UEJVZZJDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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